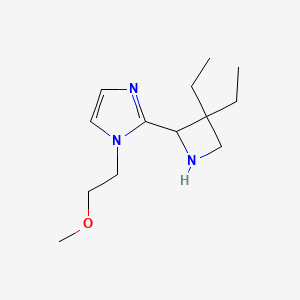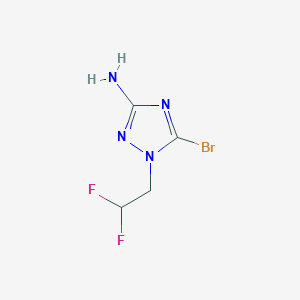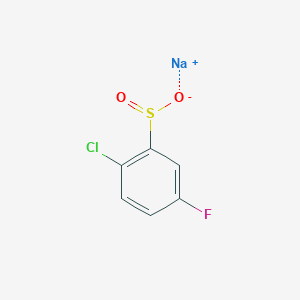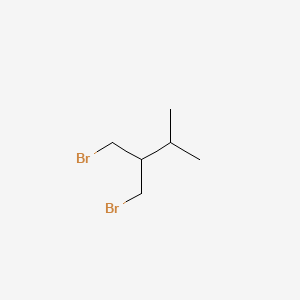
2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole is a synthetic organic compound that belongs to the class of azetidines and imidazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Azetidine Ring: Starting from a suitable diethyl-substituted precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via condensation reactions involving appropriate aldehydes or ketones.
Methoxyethyl Substitution: The final step may involve the substitution of the methoxyethyl group under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography for purification.
化学反応の分析
Types of Reactions
2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Involvement in signaling pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
2-(3,3-Diethylazetidin-2-yl)-1H-imidazole: Lacks the methoxyethyl group.
1-(2-Methoxyethyl)-1H-imidazole: Lacks the azetidine ring.
3,3-Diethylazetidine: Lacks the imidazole ring.
Uniqueness
2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole is unique due to the presence of both the azetidine and imidazole rings, along with the methoxyethyl substitution. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C13H23N3O |
|---|---|
分子量 |
237.34 g/mol |
IUPAC名 |
2-(3,3-diethylazetidin-2-yl)-1-(2-methoxyethyl)imidazole |
InChI |
InChI=1S/C13H23N3O/c1-4-13(5-2)10-15-11(13)12-14-6-7-16(12)8-9-17-3/h6-7,11,15H,4-5,8-10H2,1-3H3 |
InChIキー |
FIGDWZUQQNXJRA-UHFFFAOYSA-N |
正規SMILES |
CCC1(CNC1C2=NC=CN2CCOC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13207874.png)
![2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B13207878.png)

![3-Benzoyl-8-azabicyclo[3.2.1]octane](/img/structure/B13207889.png)

![1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207894.png)

![Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207906.png)

![1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane](/img/structure/B13207918.png)

